molecular formula C19H19NO6S2 B2813633 Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 941892-95-1

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2813633
CAS No.: 941892-95-1
M. Wt: 421.48
InChI Key: NRTCKPXROJNHJV-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative with the molecular formula C₁₈H₁₇NO₆S₂ and a molecular weight of 407.46 g/mol . The compound features a benzothiophene core esterified at the 2-position with an ethyl group and functionalized at the 3-position with a sulfamoyl group linked to a 2,5-dimethoxyphenyl moiety.

Key structural attributes include:

  • Ethyl ester group: Enhances solubility in organic solvents and influences metabolic stability.
  • 2,5-Dimethoxyphenyl sulfamoyl group: Introduces hydrogen-bonding and electron-donating methoxy groups, which may modulate binding interactions.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S2/c1-4-26-19(21)17-18(13-7-5-6-8-16(13)27-17)28(22,23)20-14-11-12(24-2)9-10-15(14)25-3/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTCKPXROJNHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, with thiourea under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate benzothiophene derivative with sulfamoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H18N2O6S2
Molecular Weight : 439.5 g/mol
IUPAC Name : Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

The compound features a benzothiophene core with a sulfamoyl group and methoxy substituents, which enhance its biological activity and interaction with various molecular targets.

Medicinal Chemistry Applications

This compound has garnered attention for its potential pharmacological properties.

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the proliferation of cancer cells by inducing apoptosis .

Case Study: Anticancer Activity

A study conducted on a series of benzothiophene derivatives revealed that those with sulfamoyl groups demonstrated enhanced cytotoxicity against several cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival .

Materials Science Applications

The unique chemical structure of this compound allows for its use in developing advanced materials.

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can improve their resistance to environmental degradation .

Environmental Applications

This compound also shows promise in environmental applications due to its potential to interact with pollutants.

Pollutant Degradation

Research indicates that compounds similar to this compound can facilitate the degradation of organic pollutants in aqueous environments through photochemical reactions . This property is particularly valuable in wastewater treatment processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and carboxylate groups. These interactions may lead to the modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aryl Sulfamoyl Group

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 2,5-Dimethoxy C₁₈H₁₇NO₆S₂ 407.46 High electron density due to dual methoxy groups; potential for dual hydrogen bonding .
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-Methyl C₁₈H₁₇NO₄S₂ 375.46 Reduced polarity compared to methoxy analogs; methyl group may enhance hydrophobic interactions .
Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate 5-Chloro-2,4-dimethoxy C₁₉H₁₇ClNO₇S₂ 486.96 Chlorine atom increases electronegativity and steric bulk; may improve target selectivity .

Key Findings :

  • Electron-donating vs. electron-withdrawing groups : Methoxy groups (as in the target compound) enhance solubility and hydrogen-bonding capacity compared to methyl or chloro substituents, which prioritize lipophilicity .
  • Biological activity : The 2,5-dimethoxy analog’s dual oxygen atoms may favor interactions with polar enzyme active sites, while chloro-substituted derivatives (e.g., CAS 88626-25-9) are hypothesized to exhibit enhanced binding in hydrophobic pockets .

Core Modifications in Benzothiophene Derivatives

Compound Name Core Structure Key Modifications Molecular Weight (g/mol) Relevance
Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate Benzothiophene Amino group instead of sulfamoyl 313.36 Demonstrates that sulfamoyl substitution (vs. amino) increases steric bulk and acidity, potentially altering pharmacokinetics .
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene 4-Methylphenyl substituent on thiophene Not reported Thiophene core (vs. benzothiophene) reduces aromatic surface area, likely diminishing π-π interactions .

Key Findings :

  • Sulfamoyl vs.
  • Benzothiophene vs. thiophene cores : Benzothiophene’s fused aromatic system enhances planarity and binding to flat enzymatic pockets, whereas thiophene-based analogs may prioritize flexibility .

Biological Activity

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene class. Its structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₄O₆S₂
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 941892-95-1

The compound contains a benzothiophene core with a sulfamoyl group attached to a dimethoxyphenyl moiety. This unique structure may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can enhance cholinergic signaling in the brain .
  • Antimicrobial Activity : Benzothiophene derivatives have been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
  • Anticancer Properties : Preliminary studies suggest that benzothiophene derivatives may induce apoptosis in cancer cells through various pathways, including modulation of cell signaling and interaction with DNA.

Cholinesterase Inhibition

A recent study evaluated the inhibitory effects of related compounds on AChE and BChE, revealing structure-activity relationships that could be beneficial for designing more effective inhibitors. The IC₅₀ values for these compounds were determined using electrophorus electricus AChE and equine serum BChE, providing insights into their efficacy .

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
Compound 5f62.10-
Compound 5h-24.35

These results indicate that modifications to the benzothiophene scaffold can significantly influence inhibitory potency.

Antimicrobial Activity

Research has demonstrated that this compound exhibits varying levels of antimicrobial activity against different pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential applications in treating bacterial infections .

PathogenMIC (µg/mL)
Staphylococcus aureus≥128

Cytotoxicity Assays

In vitro cytotoxicity assessments using SH-SY5Y neuroblastoma cells indicated that several benzothiophene derivatives did not exhibit significant cytotoxic effects at concentrations corresponding to their IC₅₀ values against cholinesterases. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

  • Neuroprotective Effects : In a study involving neuroblastoma cells, compounds structurally similar to this compound demonstrated neuroprotective effects by preventing cell death induced by oxidative stress .
  • Antibacterial Efficacy : A comparative study highlighted the antibacterial properties of this compound against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

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